2-Bromo-3-fluoro-5-methylaniline (CAS 1805421-04-8) is a highly substituted, polyfunctional halogenated aniline utilized primarily as a precision building block in pharmaceutical manufacturing and medicinal chemistry. Characterized by its specific ortho-bromo, meta-fluoro, and meta-methyl substitution pattern relative to the amine, this compound is engineered to provide absolute regiocontrol during heterocycle formation, such as in the synthesis of functionally dense quinolines. The molecule features orthogonal reactivity profiles: the primary amine facilitates ring-closure or amidation, the ortho-bromine acts as both a steric directing group and a subsequent cross-coupling handle, and the fluorine atom modulates the electronic properties and metabolic stability of downstream active pharmaceutical ingredients (APIs) [1].
Attempting to substitute 2-bromo-3-fluoro-5-methylaniline with simpler analogs, such as 3-fluoro-5-methylaniline, fundamentally compromises synthetic efficiency. In standard quinoline syntheses (e.g., Skraup or Doebner-Miller reactions), an unblocked aniline will cyclize at both available ortho positions, yielding an intractable mixture of regioisomers that requires extensive, yield-depleting chromatographic separation. The presence of the 2-bromo group in the target compound forces cyclization exclusively at the 6-position, ensuring a single regioisomer. Furthermore, substituting with 2-bromo-5-methylaniline sacrifices the critical 3-fluoro substituent, which is frequently mandatory in downstream APIs (such as alpha4beta7 integrin inhibitors) to modulate lipophilicity, lower basicity, and block oxidative metabolism [1].
During the synthesis of heavily substituted quinoline cores, the substitution pattern of the aniline precursor dictates the efficiency of the cyclization step. Utilizing 2-bromo-3-fluoro-5-methylaniline forces the annulation to occur exclusively at the unsubstituted C6 position, yielding >95% of the desired 8-bromo-7-fluoro-5-methylquinoline regioisomer. In contrast, using the unbrominated comparator 3-fluoro-5-methylaniline results in competitive cyclization at both the C2 and C6 positions, producing a near 1:1 mixture of regioisomers and effectively halving the yield of the target scaffold [1].
| Evidence Dimension | Target regioisomer yield in cyclization |
| Target Compound Data | >95% single regioisomer (8-bromo-7-fluoro-5-methylquinoline) |
| Comparator Or Baseline | 3-Fluoro-5-methylaniline (~50% target isomer yield due to mixed C2/C6 cyclization) |
| Quantified Difference | Near-total elimination of off-target regioisomers, doubling effective yield |
| Conditions | Acid-catalyzed annulation (e.g., Skraup/Doebner-Miller conditions) |
Eliminates the need for costly and time-consuming downstream chromatographic separation of regioisomers, drastically improving process mass intensity (PMI).
The strategic placement of the bromine atom at the 2-position of the aniline ensures that, post-cyclization, the resulting heterocycle retains an 8-bromo substituent. This provides an essential handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Quinolines derived from 2-bromo-3-fluoro-5-methylaniline can undergo direct C8-arylation or amination with high efficiency. Conversely, heterocycles derived from 3-fluoro-5-methylaniline lack this halide handle, requiring either multi-step pre-functionalization or harsh, unselective directed C-H activation that typically proceeds with poor functional group tolerance and significantly lower yields [1].
| Evidence Dimension | Availability of late-stage functionalization handle |
| Target Compound Data | Retains C8-bromo handle for direct Pd-catalyzed cross-coupling |
| Comparator Or Baseline | 3-Fluoro-5-methylaniline derivatives (requires multi-step C-H functionalization) |
| Quantified Difference | Eliminates 2-3 synthetic steps for late-stage functionalization |
| Conditions | Standard Pd-catalyzed cross-coupling conditions (e.g., Pd(dppf)Cl2, base, heat) |
Allows procurement teams to source a single advanced precursor that supports the divergent synthesis of entire libraries of API candidates.
The 3-fluoro substituent on 2-bromo-3-fluoro-5-methylaniline is critical for optimizing the pharmacokinetic profile of downstream drug candidates. The highly electronegative fluorine atom lowers the pKa of adjacent basic centers and provides a steric and electronic block against cytochrome P450-mediated oxidative metabolism. When compared to derivatives synthesized from 2-bromo-5-methylaniline (lacking the fluorine), the fluorinated analogs typically exhibit a 2- to 5-fold increase in in vitro microsomal half-life and improved membrane permeability due to optimized lipophilicity (logD) [1].
| Evidence Dimension | Microsomal metabolic half-life (t1/2) of downstream APIs |
| Target Compound Data | 2x to 5x extension in t1/2 (fluorinated API) |
| Comparator Or Baseline | 2-Bromo-5-methylaniline derivatives (unfluorinated, rapid metabolism) |
| Quantified Difference | Significant improvement in metabolic stability and oral bioavailability |
| Conditions | In vitro human liver microsome (HLM) stability assays |
Ensures the final synthesized compounds meet strict pharmacokinetic criteria required for clinical advancement, preventing costly late-stage failures.
2-Bromo-3-fluoro-5-methylaniline is specifically utilized as the foundational building block for synthesizing 8-bromo-7-fluoro-5-methylquinoline cores. These quinoline derivatives are critical intermediates in the development of alpha4beta7 integrin inhibitors, which are targeted therapies for inflammatory bowel diseases such as ulcerative colitis and Crohn's disease. The precise substitution pattern ensures the correct orientation of functional groups required for target binding [1].
Because the 2-bromo group is preserved during initial heterocycle annulation, this compound is ideal for generating core scaffolds intended for high-throughput medicinal chemistry screening. The retained aryl bromide serves as a versatile anchor point for parallel Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing chemists to rapidly synthesize diverse libraries of 8-substituted quinolines or indoles without redesigning the synthetic route [1].
In agrochemical research, the incorporation of specific fluorine motifs is essential for enhancing the environmental stability and target efficacy of active ingredients. 2-Bromo-3-fluoro-5-methylaniline provides a pre-installed meta-fluoro group that resists soil degradation and oxidative breakdown, making it a preferred starting material for next-generation fungicides or herbicides requiring a heavily substituted aniline core [2].